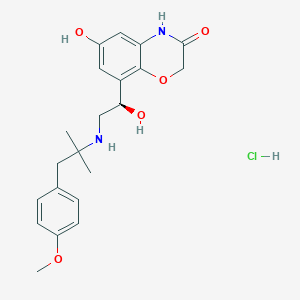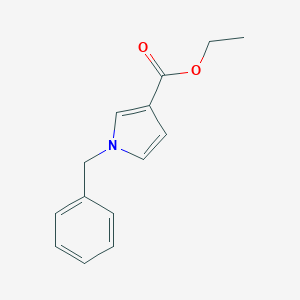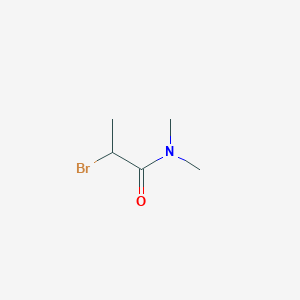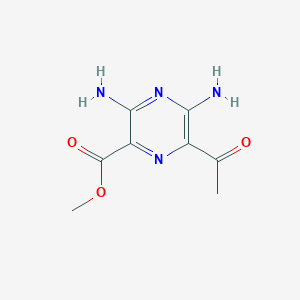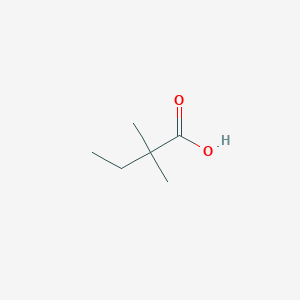![molecular formula C19H26N2O B146738 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde CAS No. 136906-08-6](/img/structure/B146738.png)
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, also known as DPA-BTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde involves its ability to bind to specific receptors in the brain and other organs, leading to various biochemical and physiological effects. Specifically, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to bind to serotonin transporters, leading to the inhibition of serotonin reuptake and increased levels of serotonin in the brain. This can help in the treatment of various mental disorders, as serotonin is known to play a crucial role in regulating mood and emotions.
Effets Biochimiques Et Physiologiques
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to have various biochemical and physiological effects, including the inhibition of serotonin reuptake, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to have antioxidant properties, which can help in reducing oxidative stress and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde in lab experiments is its high selectivity and potency, making it a useful tool for studying various biological processes. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one of the limitations of using 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, including the development of new drugs based on its scaffold, the study of its potential use in treating various mental disorders and cancers, and the exploration of its potential toxicity and safety profile. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde and its mechanism of action.
Méthodes De Synthèse
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-nitrobenzaldehyde, propylamine, and sodium borohydride. The reaction results in the formation of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, which can then be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to act as a selective serotonin reuptake inhibitor, which can help in the treatment of various mental disorders such as depression and anxiety. In cancer research, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to inhibit the growth of cancer cells, making it a potential candidate for developing anti-cancer drugs. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been studied for its potential use in drug discovery, as it can act as a scaffold for developing new drugs with improved efficacy and selectivity.
Propriétés
Numéro CAS |
136906-08-6 |
|---|---|
Nom du produit |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
InChI |
InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3 |
Clé InChI |
DSEPKSLFXGYPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
Autres numéros CAS |
163562-15-0 |
Synonymes |
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (R)-isomer 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (S)-isomer 8-dbic OSU 191 OSU-191 OSU191 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






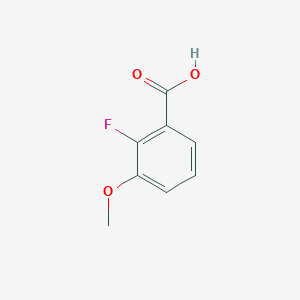

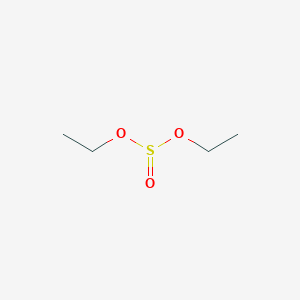
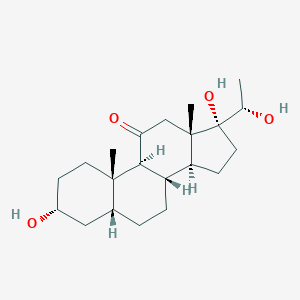
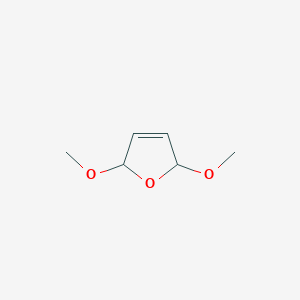
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
